6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone
Übersicht
Beschreibung
6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone is a chemical compound with the molecular formula C12H13N3OS It is a pyrimidinone derivative, which means it is based on a pyrimidine ring structure with additional functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone typically involves the reaction of 4-methylbenzylthiol with a suitable pyrimidine precursor. One common method involves the following steps:
Starting Materials: 4-methylbenzylthiol and a pyrimidine derivative with a leaving group at the 2-position.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 4-methylbenzylthiol is added to the pyrimidine derivative under an inert atmosphere, and the mixture is stirred at an elevated temperature (typically 80-100°C) for several hours.
Workup: The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thioetherized pyrimidinone derivatives.
Substitution: Substituted pyrimidinone derivatives with different functional groups replacing the amino group.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their function and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-2-methylthio-4(3H)-pyrimidinone: Similar structure but with a methyl group instead of a 4-methylbenzyl group.
2-Amino-4(3H)-pyrimidinone: Lacks the thioether group, making it less hydrophobic.
6-Amino-2-ethylthio-4(3H)-pyrimidinone: Contains an ethyl group instead of a 4-methylbenzyl group.
Uniqueness
6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone is unique due to the presence of the 4-methylbenzylthio group, which imparts specific chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Biologische Aktivität
6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone (CAS Number: 166751-35-5) is a pyrimidinone derivative characterized by its unique thioether functionality. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The molecular formula for this compound is C12H13N3OS, with a molecular weight of 247.32 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluating its efficacy against Staphylococcus aureus and Escherichia coli demonstrated that the compound could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Antiviral Activity
Preliminary studies suggest that this compound may also possess antiviral properties. It has been shown to inhibit viral replication in vitro, particularly against RNA viruses. The mechanism of action appears to involve interference with viral entry or replication processes, although specific pathways remain to be fully elucidated.
Anticancer Potential
The anticancer activity of this compound has been explored in several cancer cell lines. In vitro assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Case Study: Anticancer Activity
In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability.
Table 2: Effects on Cancer Cell Viability
Concentration (µM) | Cell Viability (%) |
---|---|
1 | 85 |
5 | 60 |
10 | 30 |
The biological activity of this compound is likely mediated through its interactions with specific molecular targets within cells. The thioether group enhances lipophilicity, allowing better membrane penetration and interaction with hydrophobic pockets of target proteins. The amino group may facilitate hydrogen bonding with enzymes or receptors, influencing their activity and leading to the observed biological effects.
Eigenschaften
IUPAC Name |
4-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-2-4-9(5-3-8)7-17-12-14-10(13)6-11(16)15-12/h2-6H,7H2,1H3,(H3,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQZKAPKMXBJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389744 | |
Record name | 4-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665603 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
166751-35-5 | |
Record name | 4-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.